

# Application Notes and Protocols for Reactions Involving 10-Chlorodecan-1-ol

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## Compound of Interest

Compound Name: **10-Chlorodecan-1-ol**

Cat. No.: **B1360229**

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## Abstract

This comprehensive technical guide provides detailed experimental protocols and theoretical insights for key chemical transformations involving **10-chlorodecan-1-ol**. This bifunctional linear molecule, featuring a primary alcohol and a primary alkyl chloride, serves as a versatile building block in organic synthesis. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the selective manipulation of either functional group. This guide emphasizes the causality behind experimental design, ensuring scientific integrity and reproducibility. All protocols are supported by authoritative references, and key quantitative data is summarized for clarity.

## Introduction: The Synthetic Versatility of 10-Chlorodecan-1-ol

**10-Chlorodecan-1-ol** ( $\text{Cl}(\text{CH}_2)_{10}\text{OH}$ ) is a valuable intermediate in organic synthesis due to its orthogonal reactivity. The primary alcohol can undergo oxidation, esterification, and etherification, while the primary alkyl chloride is susceptible to nucleophilic substitution. This duality allows for stepwise or selective functionalization, making it a key component in the synthesis of polymers, surfactants, and pharmaceutical intermediates.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **10-Chlorodecan-1-ol**

Property	Value	Reference(s)
CAS Number	51309-10-5	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>21</sub> ClO	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	192.73 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Melting Point	12-13 °C (lit.)	<a href="#">[3]</a> <a href="#">[8]</a>
Boiling Point	126-128 °C at 2 mmHg (lit.)	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Density	0.952 g/mL at 25 °C (lit.)	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a>

## Safety and Handling

**10-Chlorodecan-1-ol** is a hazardous substance and must be handled with appropriate personal protective equipment (PPE).[\[9\]](#)[\[10\]](#) It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[\[5\]](#)[\[9\]](#)[\[10\]](#)

- Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. [\[10\]](#)
- Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.[\[10\]](#)
- Handling: Avoid contact with skin and eyes. Avoid breathing vapors.[\[9\]](#)[\[10\]](#) Wash thoroughly after handling.[\[10\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[\[9\]](#)[\[10\]](#) Keep containers tightly sealed.[\[9\]](#)[\[10\]](#)

## Reactions at the Hydroxyl Group

The primary alcohol moiety of **10-chlorodecan-1-ol** is a versatile handle for various synthetic transformations.

## Oxidation to 10-Chlorodecanal

The selective oxidation of the primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid.[11][12] Pyridinium chlorochromate (PCC) is an effective reagent for this transformation.[13]

#### Protocol 1: PCC Oxidation of **10-Chlorodecan-1-ol**

- Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and powdered 3Å molecular sieves in anhydrous dichloromethane (DCM).
- Reaction: Dissolve **10-chlorodecan-1-ol** (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.
- Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude 10-chlorodecanal by column chromatography on silica gel.

Causality: The use of anhydrous DCM is crucial as the presence of water can lead to the formation of the corresponding carboxylic acid.[11] PCC is a mild oxidant that is selective for the conversion of primary alcohols to aldehydes.[13]

## Esterification to 10-Chloro-decyl Acetate

Fischer esterification provides a direct method for converting the alcohol to its corresponding ester using a carboxylic acid and an acid catalyst.[14][15]

#### Protocol 2: Fischer Esterification with Acetic Acid

- Setup: In a round-bottom flask fitted with a reflux condenser, combine **10-chlorodecan-1-ol** (1.0 equivalent), glacial acetic acid (5.0 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
- Reaction: Heat the mixture to reflux (approximately 120°C) for 4-6 hours.[15]

- Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.
- Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).
- Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by vacuum distillation.

Causality: The use of excess acetic acid shifts the equilibrium towards the product side, in accordance with Le Chatelier's Principle.[15] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.

## Reactions at the Alkyl Chloride

The primary alkyl chloride is an excellent electrophile for  $S_N2$  reactions, allowing for the introduction of a wide range of functional groups.[16][17][18]

## Synthesis of 10-Azidodecan-1-ol

The introduction of an azide group is a common transformation that provides a precursor for amines via reduction or for use in "click chemistry".

### Protocol 3: Azide Substitution

- Setup: In a round-bottom flask, dissolve **10-chlorodecan-1-ol** (1.0 equivalent) in dimethylformamide (DMF).
- Reaction: Add sodium azide ( $NaN_3$ ) (1.5 equivalents) to the solution. Heat the mixture to 60-80°C and stir for 12-24 hours.
- Monitoring: Monitor the reaction by TLC or GC-MS.
- Workup: Cool the reaction to room temperature and pour into water. Extract the aqueous layer with diethyl ether (3x).

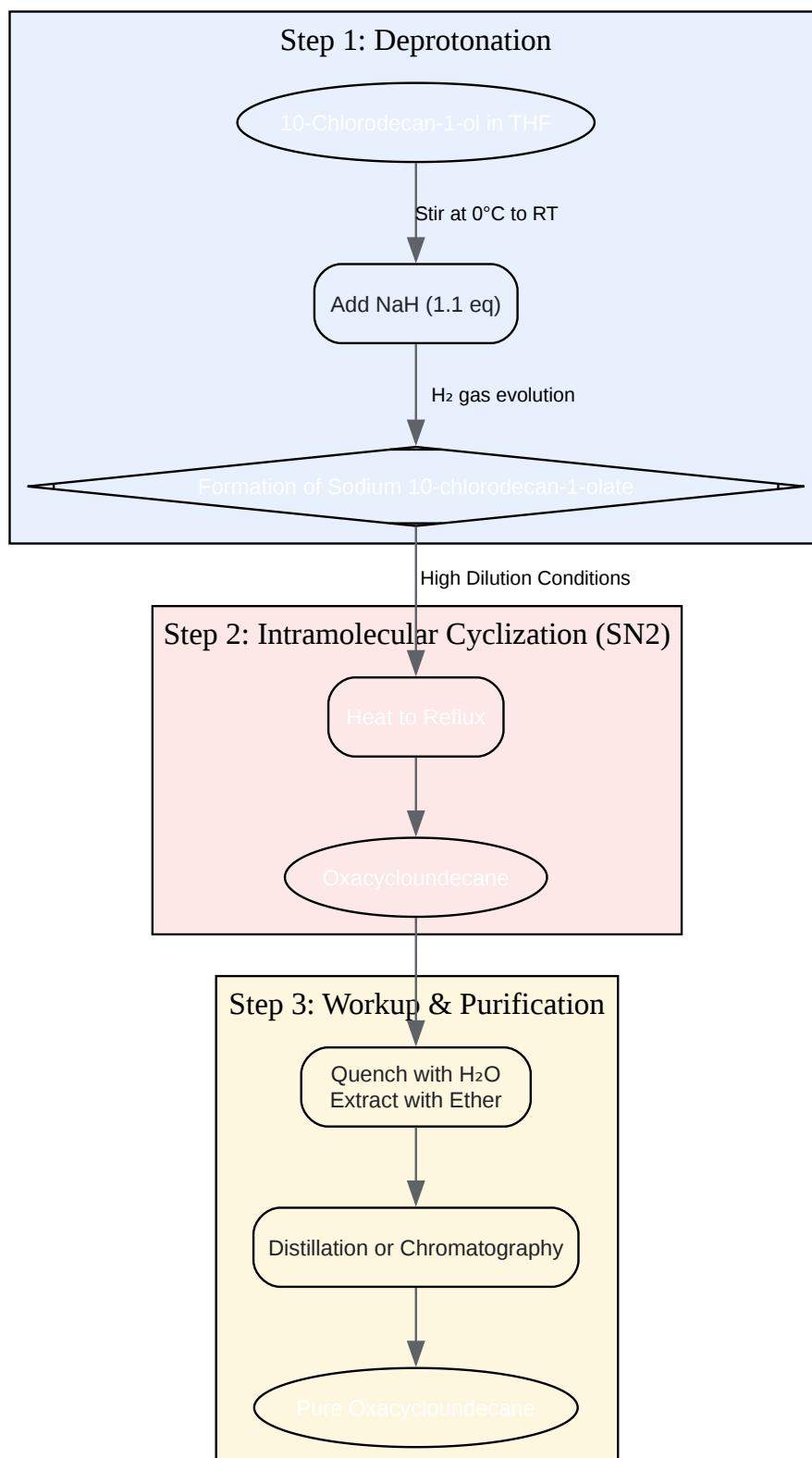
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 10-azidodecan-1-ol is often of sufficient purity for subsequent steps, but can be purified by column chromatography if necessary.

Causality: DMF is a polar aprotic solvent that is ideal for  $S_N2$  reactions as it solvates the cation ( $Na^+$ ) but not the nucleophile ( $N_3^-$ ), thus increasing the nucleophile's reactivity.[\[19\]](#)

## Intramolecular Reactions: Synthesis of Oxacycloundecane

The bifunctional nature of **10-chlorodecan-1-ol** allows for intramolecular reactions, such as the formation of cyclic ethers via an intramolecular Williamson ether synthesis.[\[20\]](#)[\[21\]](#)

Diagram 1: Intramolecular Williamson Ether Synthesis Workflow

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Caption: Workflow for the synthesis of Oxacycloundecane.

#### Protocol 4: Intramolecular Williamson Ether Synthesis

- Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add a solution of **10-chlorodecan-1-ol** (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under high-dilution conditions (e.g., 0.01 M).
- Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases.
- Cyclization: Heat the reaction mixture to reflux for 24-48 hours.
- Monitoring: Monitor the reaction by TLC for the consumption of the starting material.
- Workup: Cool the reaction to 0°C and cautiously quench with water. Extract the aqueous layer with diethyl ether (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude oxacycloundecane by vacuum distillation.

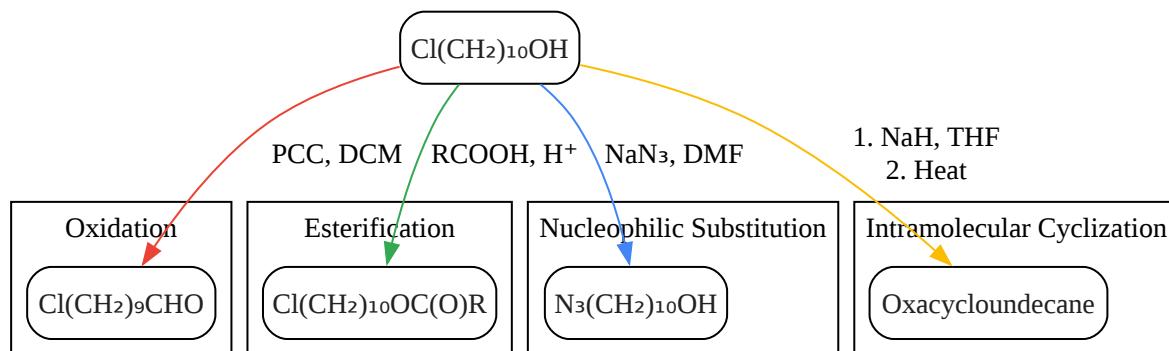
Causality: The Williamson ether synthesis is a classic  $S_N2$  reaction where an alkoxide displaces a halide.<sup>[19][22]</sup> In this intramolecular version, the deprotonated alcohol attacks the carbon bearing the chlorine.<sup>[20][21]</sup> High-dilution conditions are employed to favor the intramolecular cyclization over intermolecular polymerization. The formation of an 11-membered ring is kinetically slower than smaller rings, thus requiring elevated temperatures and longer reaction times.<sup>[20][21]</sup>

## Characterization of Products

The successful synthesis of the described products can be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for Key Compounds

Compound	<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ)	IR (cm <sup>-1</sup> )
10-Chlorodecan-1-ol	3.64 (t, 2H, -CH <sub>2</sub> OH), 3.53 (t, 2H, -CH <sub>2</sub> Cl), 1.20-1.80 (m, 16H)	62.9 (-CH <sub>2</sub> OH), 45.1 (-CH <sub>2</sub> Cl), 32.6, 32.5, 29.4, 29.3, 28.8, 26.8, 25.6	3330 (br, O-H), 2925, 2850 (C-H), 725 (C-Cl)
10-Chlorodecanal	9.76 (t, 1H, -CHO), 3.53 (t, 2H, -CH <sub>2</sub> Cl), 2.42 (dt, 2H, -CH <sub>2</sub> CHO), 1.20-1.80 (m, 14H)	202.9 (-CHO), 45.1 (-CH <sub>2</sub> Cl), 43.9, 32.5, 29.3, 29.2, 29.0, 26.7, 22.0	2925, 2850 (C-H), 2720 (Aldehyde C-H), 1730 (C=O), 725 (C-Cl)
10-Azidodecan-1-ol	3.64 (t, 2H, -CH <sub>2</sub> OH), 3.25 (t, 2H, -CH <sub>2</sub> N <sub>3</sub> ), 1.20-1.65 (m, 16H)	62.9 (-CH <sub>2</sub> OH), 51.4 (-CH <sub>2</sub> N <sub>3</sub> ), 32.6, 29.4, 29.3, 29.1, 28.8, 26.6, 25.7	3330 (br, O-H), 2925, 2850 (C-H), 2095 (N <sub>3</sub> )
Oxacycloundecane	3.60 (t, 4H, -CH <sub>2</sub> O-), 1.50-1.70 (m, 16H)	70.5 (-CH <sub>2</sub> O-), 30.1, 26.8, 23.5	2925, 2850 (C-H), 1110 (C-O-C)



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